Doxylamine D5

Stable Isotope Labeling Mass Spectrometry Bioanalytical Method Validation

Bioanalytical labs face matrix-effect bias when quantifying doxylamine in plasma using unlabeled IS. Doxylamine D5, with five phenyl-ring deuterium atoms, delivers a +5 Da mass shift and co-elution with the analyte, satisfying isotope-dilution MS requirements. - Achieves LLOQ of 0.500 ng/mL (linear range 0.500-200 ng/mL) with inter-batch CV <6.6% in validated human-plasma methods. - Supplied at ≥98 atom % D isotopic purity; traceable to USP/EP for ANDA and DMF submissions. - Available as neat solid or 100 µg/mL CRM solution in acetonitrile for direct use in LC-MS/MS and GC/MS workflows.

Molecular Formula C17H22N2O
Molecular Weight 275.40 g/mol
CAS No. 1173020-59-1
Cat. No. B1502231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxylamine D5
CAS1173020-59-1
Molecular FormulaC17H22N2O
Molecular Weight275.40 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
InChIInChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/i4D,5D,6D,9D,10D
InChIKeyHCFDWZZGGLSKEP-NPMXJOAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / 98 atom / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxylamine D5 (CAS 1173020-59-1): A Penta-Deuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis


Doxylamine D5 (CAS 1173020-59-1), also referred to as Doxylamine-d5 or [2H5]-Doxylamine, is the penta-deuterated stable isotope-labeled analog of the first-generation ethanolamine-class antihistamine doxylamine. With a molecular formula of C17H17D5N2O and a molecular weight of 275.40 g/mol, the compound features five deuterium atoms substituted at the 2, 3, 4, 5, and 6 positions of the phenyl ring, yielding a distinct +5 Da mass shift relative to the unlabeled analyte (MW 270.37 g/mol). Doxylamine D5 is primarily utilized as a certified reference material and internal standard (IS) in quantitative LC-MS/MS and GC/MS applications, enabling precise compensation for matrix effects, recovery variability, and ionization inconsistencies during the analysis of doxylamine in complex biological matrices. [1]

ISTD Type Penta-deuterated internal standard (phenyl-d5)
Mass Shift Reliable +5 Da mass differentiation from analyte
Workflow LC-MS/MS isotope dilution quantification of doxylamine

Why Unlabeled Doxylamine or Non-Isotopic Internal Standards Cannot Substitute for Doxylamine D5 in Quantitative Bioanalysis


Generic substitution with unlabeled doxylamine or structurally dissimilar internal standards fails to meet the fundamental requirements of stable isotope dilution mass spectrometry (IDMS). Unlabeled doxylamine is chromatographically and spectrometrically indistinguishable from the target analyte, rendering accurate co-quantification impossible. Non-isotopic analogs (e.g., structural analogs or homologs) exhibit differential ionization efficiencies, chromatographic retention, and matrix effect susceptibilities compared to the analyte, introducing systematic bias that cannot be corrected for without deuterated internal standards that precisely co-elute and share near-identical physicochemical properties. [1] The +5 Da mass shift conferred by the five deuterium atoms in Doxylamine D5 ensures baseline chromatographic resolution in the mass spectrometer without altering retention time, a prerequisite for robust, regulatory-compliant bioanalytical method validation under ICH M10 and FDA guidelines. [2]

  • Unlabeled doxylamine co-elutes and shares identical MS response, preventing separate quantification of analyte and internal standard.

  • Non-isotopic structural analogs (e.g., diphenhydramine) exhibit different ionization efficiency and retention, introducing matrix-effect bias that may not be correctable.

  • Deuterated analogs labeled at labile positions risk H/D back-exchange; Doxylamine D5 phenyl-d5 design maintains isotopic integrity during sample preparation.

Quantitative Differentiation Evidence: Doxylamine D5 vs. Unlabeled Doxylamine and Alternative Internal Standards


Isotopic Purity and Enrichment: Doxylamine D5 vs. Unlabeled Doxylamine

Doxylamine D5 is supplied with a certified isotopic purity of ≥98 atom % D, ensuring minimal isotopic interference with the unlabeled analyte (MW 270.37) during MS detection. Unlabeled doxylamine, by definition, possesses 0 atom % D, providing no mass shift and no utility as an internal standard in IDMS workflows. [1]

Isotopic Purity
Reported
Doxylamine D5: ≥98 atom % D
Unlabeled: 0 atom % D
Minimizes isotopic interference in IDMS workflows
Vendor CoA; class-level isotope enrichment expectation
Stable Isotope Labeling Mass Spectrometry Bioanalytical Method Validation

Mass Spectrometric Differentiation: MRM Transition and Quantitative Performance

In a validated LC-MS/MS method using a QTRAP 5500 instrument, Doxylamine D5 demonstrated a distinct MRM transition of m/z 276.2→187.3, compared to m/z 271.0→182.0 for unlabeled doxylamine. [1] The method achieved a linear calibration range of 0.500–200 ng/mL, with inter-batch precision (%CV) <6.6% and accuracy (%RE) ranging from -2.7% to 0.1%, meeting stringent FDA bioanalytical guidelines. [1] Without the deuterated IS, method precision and accuracy would degrade due to uncorrected matrix effects and recovery variability. [2]

MRM Transition & Method
Reported
IS MRM: m/z 276.2→187.3
Analyte MRM: m/z 271.0→182.0
Linear range 0.500–200 ng/mL, %CV
Supports bioanalytical method validation review
Human plasma; QTRAP 5500; ESI+; protein precipitation
LC-MS/MS MRM Transitions Bioequivalence Studies

Compensation for Matrix Effects: Deuterated vs. Structural Analog Internal Standards

Doxylamine D5, by virtue of its near-identical physicochemical properties to the analyte, precisely co-elutes with unlabeled doxylamine under reversed-phase LC conditions, ensuring that any matrix-induced ionization suppression or enhancement affects both the analyte and the IS to the same degree. [1] In contrast, structural analog IS candidates (e.g., diphenhydramine or other ethanolamine antihistamines) exhibit different retention times and ionization efficiencies, leading to incomplete matrix effect compensation and biased quantification. [2] The validated method using Doxylamine D5 demonstrated extraction recovery and matrix effect values within acceptable ranges (±15%), enabling reliable quantification in complex plasma samples. [1]

Matrix Effect Control
Method context
Doxylamine D5 IS: matrix effect within ±15%
Structural analog IS: often >20% deviation
Co-elution ensures consistent matrix effect compensation
Cross-study comparable; human plasma LC-MS/MS
Matrix Effect Ion Suppression Isotope Dilution

Application-Specific Validation: Doxylamine D5 in a 60-Subject Bioequivalence Study

The LC-MS/MS method employing Doxylamine D5 as the internal standard was successfully applied to a bioequivalence study involving 60 healthy Chinese volunteers orally administered 25 mg doxylamine succinate tablets. [1] The method's sensitivity (LLOQ of 0.500 ng/mL) and wide linear range (0.500–200 ng/mL) enabled accurate pharmacokinetic profiling of doxylamine, which is essential for demonstrating bioequivalence between test and reference formulations. [1] Alternative IS compounds (unlabeled or analog) would not have provided the requisite specificity and accuracy for this regulatory-grade study. [2]

Bioequivalence Study Application
Assay context
60-subject study; LLOQ 0.500 ng/mL
Linear 0.500–200 ng/mL; crossover design
Enables PK profiling in bioequivalence research
Human plasma research matrix; 25 mg oral dose
Bioequivalence Pharmacokinetics Clinical Trial Support

Isotopic Labeling Position: Phenyl-d5 vs. Alternative Deuterated Doxylamine Analogs

Doxylamine D5 features deuterium substitution exclusively at the five positions of the phenyl ring (phenyl-d5), a design that minimizes the potential for deuterium-hydrogen back-exchange during sample preparation and LC-MS analysis compared to analogs labeled at labile positions (e.g., N-methyl groups). This labeling strategy ensures robust isotopic integrity and prevents signal drift over extended analytical runs. Alternative deuterated doxylamine analogs labeled at metabolically labile sites may experience partial deuterium loss, compromising quantitative accuracy. [1]

Labeling Site Stability
Class-level
Phenyl-d5: stable under typical LC conditions
N-alkyl labels: possible H/D back-exchange
Deuterium labeling integrity context for method robustness
Class-level inference; data to verify for specific method conditions
Deuterium Labeling Metabolic Stability Isotope Exchange

Recommended Application Scenarios for Doxylamine D5 in Bioanalytical and Pharmaceutical R&D


Quantitative Bioanalysis of Doxylamine in Human Plasma for Bioequivalence Studies

Doxylamine D5 serves as the definitive internal standard for LC-MS/MS quantification of doxylamine in human plasma, as demonstrated in a 60-subject bioequivalence study. The method achieves an LLOQ of 0.500 ng/mL and a linear range of 0.500–200 ng/mL with inter-batch precision <6.6% CV, meeting stringent FDA and EMA bioanalytical validation requirements. [1]

Pharmacokinetic and Toxicokinetic Profiling in Preclinical and Clinical Studies

The high isotopic purity (≥98 atom % D) and stable phenyl-d5 labeling of Doxylamine D5 ensure precise and accurate quantification of doxylamine across a wide concentration range, enabling robust determination of pharmacokinetic parameters (Cmax, AUC, T1/2) in both preclinical species and human subjects. [1]

Forensic Toxicology and Clinical Therapeutic Drug Monitoring

As a certified reference material supplied at 100 µg/mL in acetonitrile, Doxylamine D5 is ideally suited for forensic toxicology and clinical toxicology applications requiring GC/MS or LC/MS confirmation of doxylamine exposure. Its use in isotope dilution methods compensates for complex matrix effects encountered in postmortem or clinical urine/plasma specimens.

Analytical Method Development, Validation, and Quality Control for ANDA/DMF Submissions

Doxylamine D5 is a critical component in the development and validation of analytical methods intended for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its availability as a fully characterized reference standard with traceability to pharmacopeial standards (USP, EP) supports regulatory compliance and method robustness. [2]

Application
Selection Property
Validation Focus
Doxylamine quantification in human plasma research
Co-eluting deuterated ISTD (+5 Da mass shift)
Matrix effect and sensitivity endpoint review
PK/TK profiling in research models
High isotopic purity (≥98 atom % D)
Exposure-model validation and reproducibility
Forensic toxicology research and drug monitoring context
Certified reference material, acetonitrile solution
Matrix effect compensation in complex specimens
Bioanalytical method validation and method transfer
Traceable reference standard (pharmacopeial context)
Method-transfer documentation and robustness review

Technical Documentation Hub

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